24-Hydroxyoctacosan-4-one
Description
24-Hydroxyoctacosan-4-one is a long-chain aliphatic hydroxy ketone with a molecular formula of C₂₈H₅₆O₂ and a molecular weight of 424.75 g/mol. Structurally, it features a hydroxyl group at the 24th carbon and a ketone group at the 4th carbon of a 28-carbon saturated chain. Such molecules are often studied for their roles in biological membranes, surfactants, or as intermediates in organic synthesis. However, specific data on its synthesis, reactivity, and applications are absent in the provided evidence, necessitating inferences from structurally related compounds.
Properties
CAS No. |
113578-15-7 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
24-hydroxyoctacosan-4-one |
InChI |
InChI=1S/C28H56O2/c1-3-5-24-28(30)26-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-25-27(29)23-4-2/h28,30H,3-26H2,1-2H3 |
InChI Key |
MTVMCAVIRSCQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCCCCCCCCCCCC(=O)CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyoctacosan-4-one typically involves the oxidation of octacosanol The process begins with the selective oxidation of the primary alcohol group at the 24th carbon to form a hydroxyl groupCommon reagents used in these reactions include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve selective oxidation. Enzymatic methods using alcohol dehydrogenases or oxidases can provide a more environmentally friendly and efficient approach compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxyoctacosan-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 24-Carboxyoctacosan-4-one.
Reduction: 24-Hydroxyoctacosan-4-ol.
Substitution: 24-Chlorooctacosan-4-one.
Scientific Research Applications
24-Hydroxyoctacosan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 24-Hydroxyoctacosan-4-one involves its interaction with cell membranes. The hydroxyl and ketone groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 24-Hydroxyoctacosan-4-one with two analogs from the evidence: 4-Hydroxycyclohexanone (cyclic hydroxy ketone) and 4-Heptylcyclohexanone (branched cyclic ketone).
Key Observations :
- Chain Length and Hydrophobicity: The 28-carbon chain of this compound renders it far more hydrophobic than cyclic analogs. This impacts solubility; for instance, 4-Hydroxycyclohexanone (MW 114.14) is water-miscible to some extent, while this compound likely requires organic solvents.
- Functional Group Positioning: The hydroxyl and ketone groups in this compound are distant (C24 vs. C4), reducing intramolecular hydrogen bonding compared to 4-Hydroxycyclohexanone, where the groups are adjacent on a rigid ring.
Physical Properties
Available data for analogs suggest trends:
- Melting/Boiling Points: 4-Hydroxycyclohexanone melts at -1°C and boils at 256°C . The cyclic structure and hydrogen bonding contribute to its relatively high boiling point. this compound, with a longer chain, would likely exhibit a higher melting point (solid at room temperature) and boiling point (>300°C) due to stronger van der Waals forces.
- Density: 4-Hydroxycyclohexanone has a density of 1.1 g/cm³ , whereas this compound’s density is expected to be lower (~0.8–0.9 g/cm³), typical of long alkanes.
Analytical Characterization
Techniques described in (e.g., ¹H/¹³C NMR , HRMS ) are critical for confirming the structure of hydroxy ketones. For example:
- NMR: The ketone carbonyl in 4-Hydroxycyclohexanone appears at ~210 ppm in ¹³C NMR, while hydroxyl protons resonate near 1–5 ppm in ¹H NMR.
- Mass Spectrometry: HRMS would distinguish this compound (exact mass 424.75) from analogs like 4-Heptylcyclohexanone (196.33).
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